Cas no 63633-46-5 (3,4-Diphenyl-1H-pyrazol-5-amine)
3,4-Diphenyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-3-amine, 4,5-diphenyl-
- 4,5-diphenyl-1H-pyrazol-3-amine
- SB13192
- 3,4-diphenyl-1H-pyrazol-5-amine, AldrichCPR
- EN300-59431
- CS-0142653
- MLS000107469
- SR-01000214914-1
- D85556
- SR-01000214914-3
- HMS1440A08
- HMS2472A23
- Z234895021
- SR-01000214914
- SCHEMBL5820038
- Maybridge3_003176
- NS00017504
- 63633-46-5
- Oprea1_397260
- CCG-44332
- SY180348
- MFCD01107800
- IDI1_014563
- 3,4-diphenyl-1H-pyrazol-5-ylamine
- 3,4-diphenyl-1H-pyrazol-5-amine
- CHEMBL1531879
- AK-249/37115005
- SCHEMBL19926065
- DTXSID70353171
- SMR000111836
- AKOS009352169
- Cambridge id 5618708
- 3-amino-4,5-diphenyl-1H-pyrazole
- 3,4-Diphenyl-1H-pyrazol-5-amine
-
- Inchi: 1S/C15H13N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18)
- InChI Key: JWPUMLMBTPMEQA-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=CC=2)=C(C(N)=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 235.11109
- Monoisotopic Mass: 235.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- PSA: 54.7
3,4-Diphenyl-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,4-Diphenyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B431670-25mg |
3,4-Diphenyl-1H-pyrazol-5-amine |
63633-46-5 | 25mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B431670-50mg |
3,4-Diphenyl-1H-pyrazol-5-amine |
63633-46-5 | 50mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B431670-250mg |
3,4-Diphenyl-1H-pyrazol-5-amine |
63633-46-5 | 250mg |
$ 365.00 | 2022-06-01 | ||
| A2B Chem LLC | AV55962-100mg |
1H-Pyrazol-3-amine, 4,5-diphenyl- |
63633-46-5 | 95% | 100mg |
$194.00 | 2024-04-19 | |
| A2B Chem LLC | AV55962-250mg |
1H-Pyrazol-3-amine, 4,5-diphenyl- |
63633-46-5 | 95% | 250mg |
$361.00 | 2024-04-19 | |
| A2B Chem LLC | AV55962-1g |
1H-Pyrazol-3-amine, 4,5-diphenyl- |
63633-46-5 | 95% | 1g |
$698.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213293-50mg |
4,5-Diphenyl-1H-pyrazol-3-amine |
63633-46-5 | 98% | 50mg |
¥1900.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213293-100mg |
4,5-Diphenyl-1H-pyrazol-3-amine |
63633-46-5 | 98% | 100mg |
¥3326.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213293-250mg |
4,5-Diphenyl-1H-pyrazol-3-amine |
63633-46-5 | 98% | 250mg |
¥4060.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213293-500mg |
4,5-Diphenyl-1H-pyrazol-3-amine |
63633-46-5 | 98% | 500mg |
¥7620.00 | 2024-05-05 |
3,4-Diphenyl-1H-pyrazol-5-amine Suppliers
3,4-Diphenyl-1H-pyrazol-5-amine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3,4-Diphenyl-1H-pyrazol-5-amine
3,4-Diphenyl-1H-pyrazol-5-amine: A Comprehensive Overview
3,4-Diphenyl-1H-pyrazol-5-amine, also known by its CAS number 63633-46-5, is a versatile and intriguing compound that has garnered significant attention in various fields of research. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of phenyl groups at the 3 and 4 positions of the pyrazole ring imparts unique electronic and steric properties to the molecule, making it a valuable component in numerous applications.
The synthesis of 3,4-Diphenyl-1H-pyrazol-5-amine typically involves a combination of nucleophilic substitution and condensation reactions. Researchers have explored various methodologies to optimize the yield and purity of this compound. Recent studies have highlighted the use of microwave-assisted synthesis, which significantly reduces reaction time while maintaining high product quality. This approach has been particularly beneficial in large-scale production settings.
In terms of chemical properties, 3,4-Diphenyl-1H-pyrazol-5-amine exhibits strong UV absorption characteristics due to its conjugated aromatic system. This property makes it an excellent candidate for applications in optoelectronic materials. For instance, recent research has demonstrated its potential as a dopant in organic light-emitting diodes (OLEDs), where it enhances the device's efficiency and stability. The compound's ability to act as both an electron donor and acceptor in such systems further underscores its versatility.
The biological activity of 3,4-Diphenyl-1H-pyrazol-5-amine has also been a focal point of investigation. Studies have shown that this compound possesses significant antioxidant properties, making it a promising agent in the development of new pharmaceuticals. Its ability to scavenge free radicals and reduce oxidative stress has been linked to potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, preliminary results from in vitro assays suggest that it may exhibit anti-inflammatory properties, opening avenues for its use in pain management therapies.
In the field of catalysis, 3,4-Diphenyl-1H-pyrazol-5-amine has emerged as a valuable ligand for transition metal catalysts. Its chelating ability enables the formation of stable metal complexes, which are highly effective in promoting various organic reactions. For example, recent work has demonstrated its utility in asymmetric hydrogenation reactions, where it facilitates the synthesis of enantiomerically enriched compounds with high efficiency. This application is particularly significant in the pharmaceutical industry, where enantioselective synthesis is crucial for drug development.
The environmental impact of 3,4-Diphenyl-1H-pyrazol-5-amie has also been a subject of scrutiny. Researchers have investigated its biodegradability and toxicity profiles to assess its safety for industrial use. Encouragingly, studies indicate that this compound is not inherently toxic to aquatic organisms at concentrations typically encountered in industrial settings. However, further research is needed to fully understand its long-term ecological effects.
In conclusion, 3,4-Diphenyl-1H-pyrazol-amie, with its unique chemical structure and diverse functional properties, continues to be a focal point in scientific research across multiple disciplines. From materials science to pharmacology and catalysis, this compound offers immense potential for innovation and practical application. As researchers delve deeper into its properties and mechanisms of action, new opportunities for leveraging this compound's capabilities are likely to emerge.
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